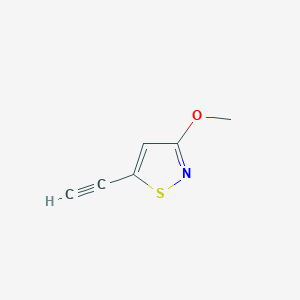
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of research involves the synthesis and characterization of novel compounds. For instance, the synthesis and analytical characterization of compounds such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers have been reported. These studies focus on identifying and differentiating isomers through various chemical synthesis routes and analytical techniques, including chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis. The pharmacological activities of such compounds remain to be explored, highlighting an ongoing interest in their potential applications (McLaughlin et al., 2016).
Mechanosynthesis of Pharmaceutically Relevant Compounds
Research into the mechanosynthesis of pharmaceutically relevant compounds, including sulfonyl-(thio)ureas, has shown promising developments. These compounds have applications in various therapeutic areas, and their synthesis through mechanochemistry represents an innovative approach to drug development. This methodology offers a more sustainable and efficient alternative to traditional chemical synthesis, potentially leading to new avenues for the production of pharmaceuticals (Tan et al., 2014).
Identification of Novel Binding Sites
The identification of novel small-molecule binding sites on proteins related to specific diseases is another significant area of research. For instance, the discovery of a new inhibitor binding site on the fat mass and obesity-associated protein (FTO) has opened up new opportunities for the development of selective and potent inhibitors. These inhibitors could provide valuable insights into novel therapeutic targets for the treatment of obesity or obesity-related diseases, showcasing the potential of chemical compounds in addressing complex health issues (Wu He et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of compounds for antimicrobial activity represent a crucial aspect of pharmaceutical research. Novel compounds, including those based on thiophene and isoxazole structures, have been synthesized and tested for their efficacy against various microorganisms. Such research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, highlighting the importance of chemical compounds in developing new therapies for infectious diseases (Sowmya et al., 2018).
Eigenschaften
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(9-3-1-4-9)14-8-10-7-11(17-15-10)12-5-2-6-18-12/h2,5-7,9H,1,3-4,8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJMLXKXEGFCBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2411940.png)
![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)

![1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2411946.png)
![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411949.png)
![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)
![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)

![3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride](/img/structure/B2411954.png)

